molecular formula C18H24N2O4 B2862154 N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 799266-07-2

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2862154
CAS No.: 799266-07-2
M. Wt: 332.4
InChI Key: UFOJJJOTMRBSJJ-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with a complex structure. It is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The compound also contains a diethylamino propyl group and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.

    Attachment of the Diethylamino Propyl Group: This step involves the reaction of the chromene derivative with diethylamino propyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino propyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamino propyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide
  • N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxylate

Uniqueness

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chromene core with a diethylamino propyl group and a methoxy group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-4-20(5-2)11-7-10-19-17(21)14-12-13-8-6-9-15(23-3)16(13)24-18(14)22/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJJJOTMRBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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